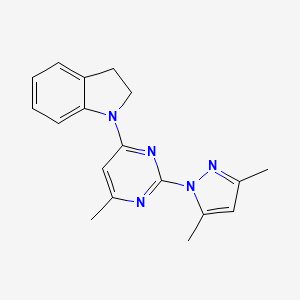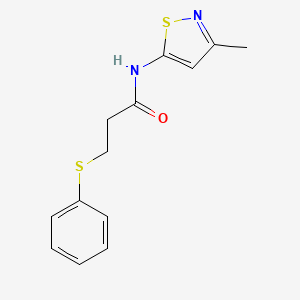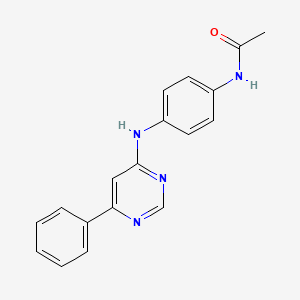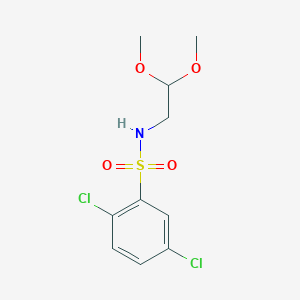
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as APDB, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. APDB belongs to the class of thiazole-based sulfonamides, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Scientific Research Applications
Spectroscopic Studies and Biological Activity
- Synthesis and Biological Activity : A study conducted by Patel, G. K., & Patel, H. S. (2015) discussed the synthesis of heterocyclic compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide and their spectroscopic characterization. These compounds demonstrated significant antibacterial and antifungal activities (Patel & Patel, 2015).
Anticancer Properties
- Metal Complexes and Anticancer Evaluation : Rizk, M. G., Emara, A., & Mahmoud, N. H. (2021) investigated metal complexes involving a similar compound, highlighting their structure and anticancer potential, particularly against human colon carcinoma cells (Rizk, Emara, & Mahmoud, 2021).
Antitubercular Activity
- Ultrasound Assisted Synthesis and Anti-Tubercular Scaffold : Nimbalkar, U. D., et al. (2018) researched the synthesis of benzamide derivatives and their evaluation for anti-tubercular activity. The study found these compounds to be promising with non-cytotoxic nature (Nimbalkar et al., 2018).
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Activity : Kalsi, R., et al. (1990) synthesized compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, exploring their anti-inflammatory properties and comparing them with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Maru, J. J., Patel, G., & Yadav, R. (2015) studied Schiff base derivatives of benzamide, including compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, and their effectiveness in antimicrobial applications (Maru, Patel, & Yadav, 2015).
Antifungal Agents
Synthesis and Antifungal Activity : Raffa, D., et al. (2002) synthesized N-substituted benzamides and studied their antifungal activities, showing effectiveness against phytopathogenic fungal strains (Raffa et al., 2002).
Antimicrobial Agents Synthesis : Bikobo, D., et al. (2017) synthesized a series of thiazole derivatives and evaluated them as antimicrobial agents. They found some compounds to be more potent than reference drugs (Bikobo et al., 2017).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h4-14H,1-2,15-16H2,3H3,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRYAFZABJFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)



![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)